methyl 2-amino-4-{3,5-dichloro-4-[(2-fluorobenzyl)oxy]phenyl}-7-(dimethylamino)-4H-chromene-3-carboxylate
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Overview
Description
Methyl 2-amino-4-{3,5-dichloro-4-[(2-fluorobenzyl)oxy]phenyl}-7-(dimethylamino)-4H-chromene-3-carboxylate is a chemical compound that is used in scientific research. It is a potent inhibitor of a protein called protein kinase B (PKB), which is involved in many cellular processes such as cell growth, survival, and metabolism.
Mechanism of Action
Methyl 2-amino-4-{3,5-dichloro-4-[(2-fluorobenzyl)oxy]phenyl}-7-(dimethylamino)-4H-chromene-3-carboxylate inhibits this compound by binding to its active site. This compound is a serine/threonine kinase that is activated by various growth factors and cytokines. Once activated, this compound phosphorylates downstream targets that are involved in cell growth, survival, and metabolism. Inhibition of this compound by this compound leads to a decrease in the phosphorylation of downstream targets, resulting in inhibition of cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit cell growth and survival in cancer cells by inducing apoptosis (programmed cell death) and cell cycle arrest. It has also been shown to improve glucose metabolism and insulin sensitivity in animal models of type 2 diabetes by increasing glucose uptake and decreasing gluconeogenesis (production of glucose from non-carbohydrate sources). Additionally, it has been shown to decrease inflammation and oxidative stress in various animal models of disease.
Advantages and Limitations for Lab Experiments
One advantage of using methyl 2-amino-4-{3,5-dichloro-4-[(2-fluorobenzyl)oxy]phenyl}-7-(dimethylamino)-4H-chromene-3-carboxylate in lab experiments is its potency and specificity for this compound inhibition. It has been shown to be more potent than other this compound inhibitors such as LY294002 and wortmannin. Additionally, it has been shown to have minimal off-target effects. One limitation of using this compound in lab experiments is its solubility in aqueous solutions. It is highly lipophilic and requires the use of organic solvents for solubilization.
Future Directions
There are several future directions for the use of methyl 2-amino-4-{3,5-dichloro-4-[(2-fluorobenzyl)oxy]phenyl}-7-(dimethylamino)-4H-chromene-3-carboxylate in scientific research. One direction is the development of more potent and specific this compound inhibitors for the treatment of cancer and metabolic diseases. Another direction is the use of this compound as a tool to study the role of this compound in various cellular processes. Additionally, the use of this compound in combination with other drugs for the treatment of cancer and metabolic diseases should be explored.
Synthesis Methods
The synthesis of methyl 2-amino-4-{3,5-dichloro-4-[(2-fluorobenzyl)oxy]phenyl}-7-(dimethylamino)-4H-chromene-3-carboxylate involves several steps. The first step is the synthesis of 3,5-dichloro-4-[(2-fluorobenzyl)oxy]aniline, which is then reacted with 4-hydroxycoumarin to obtain the intermediate product. The final product is obtained by reacting the intermediate product with methyl chloroformate and dimethylamine.
Scientific Research Applications
Methyl 2-amino-4-{3,5-dichloro-4-[(2-fluorobenzyl)oxy]phenyl}-7-(dimethylamino)-4H-chromene-3-carboxylate has been used in various scientific research studies. It has been shown to inhibit the growth and survival of cancer cells in vitro and in vivo. It has also been shown to improve glucose metabolism and insulin sensitivity in animal models of type 2 diabetes. Additionally, it has been used as a tool to study the role of this compound in various cellular processes.
properties
Molecular Formula |
C26H23Cl2FN2O4 |
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Molecular Weight |
517.4 g/mol |
IUPAC Name |
methyl 2-amino-4-[3,5-dichloro-4-[(2-fluorophenyl)methoxy]phenyl]-7-(dimethylamino)-4H-chromene-3-carboxylate |
InChI |
InChI=1S/C26H23Cl2FN2O4/c1-31(2)16-8-9-17-21(12-16)35-25(30)23(26(32)33-3)22(17)15-10-18(27)24(19(28)11-15)34-13-14-6-4-5-7-20(14)29/h4-12,22H,13,30H2,1-3H3 |
InChI Key |
DKVRESSVKJAGQV-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC2=C(C=C1)C(C(=C(O2)N)C(=O)OC)C3=CC(=C(C(=C3)Cl)OCC4=CC=CC=C4F)Cl |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C(C(=C(O2)N)C(=O)OC)C3=CC(=C(C(=C3)Cl)OCC4=CC=CC=C4F)Cl |
Origin of Product |
United States |
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